

Unveiling the Selectivity of 2-Bromolysergic Acid: A Comparative Off-Target Binding Profile

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Compound of Interest

Compound Name: 2-Bromolysergic Acid

Cat. No.: B15290456

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For researchers, scientists, and drug development professionals, understanding the off-target binding profile of a compound is paramount for predicting potential side effects and ensuring therapeutic safety. This guide provides a comparative analysis of the off-target binding profile of **2-Bromolysergic Acid** (2-Br-LSD), a non-hallucinogenic psychoplastogen, against its well-known analog, lysergic acid diethylamide (LSD), and the ergoline derivative, Lisuride.

This objective comparison, supported by experimental data, highlights the distinct selectivity of 2-Br-LSD and its potential advantages in a therapeutic context. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key assays.

Comparative Off-Target Binding Affinity

The following table summarizes the binding affinities (K_i , nM) of 2-Br-LSD, LSD, and Lisuride for a range of serotonin (5-HT) and dopamine (D) receptors. Lower K_i values indicate higher binding affinity. It is important to note that the data has been compiled from various sources and, while efforts have been made to use comparable methodologies, direct comparisons should be interpreted with caution due to potential variations in experimental conditions.

Receptor	2-Br-LSD (Ki, nM)	LSD (Ki, nM)	Lisuride (Ki, nM)	Functional Activity of 2-Br-LSD
Serotonin Receptors				
5-HT1A	-	2 - 6[1]	0.5[2]	Potent Agonist[1]
5-HT1B	-	-	-	Potent Agonist[1]
5-HT1D	-	-	-	Potent Agonist[1]
5-HT2A	0.48[3]	2 - 6[1]	-	Partial Agonist[4]
5-HT2B	8.56[3]	-	-	No Agonism / Antagonist[5]
5-HT2C	7.14[3]	-	-	Partial Agonist
5-HT6	17.1[3]	-	-	Potent Agonist[1]
5-HT7	30.0[3]	-	-	Partial Agonist
Dopamine Receptors				
D2	-	-	2.0[2]	Potent Agonist[1]
D4	-	-	-	Potent Agonist[1]

Data for 2-Br-LSD Ki values are from limited sources. Much of the characterization has been through functional assays. LSD is known to be a non-selective agonist at a wide range of 5-HT, dopamine, and adrenergic receptors.[6] Lisuride is a potent dopamine D2 receptor agonist and also interacts with various serotonin and histamine receptors.[7]

A key finding is that 2-Br-LSD lacks agonist activity at the 5-HT2B receptor, a significant advantage as activation of this receptor has been linked to cardiac valvulopathy.[4] In contrast, the activity of LSD at the 5-HT2B receptor is a subject of ongoing research. Lisuride exhibits antagonist properties at the 5-HT2B receptor.[7]

Comparative Functional Activity at the 5-HT2A Receptor

The 5-HT2A receptor is the primary target for the psychedelic effects of LSD. The table below compares the functional activity of the three compounds at this receptor, focusing on Gq-mediated signaling (associated with psychedelic effects) and β -arrestin 2 recruitment.

Compound	miniGaq Recruitment (Emax % of LSD)	β -arrestin 2 Recruitment (Emax % of LSD)
2-Br-LSD	23.5% [1]	47.7% [1]
LSD	100% (Reference)	100% (Reference)
Lisuride	15% [1]	52% [1]

2-Br-LSD demonstrates significantly lower efficacy in activating the Gq pathway compared to LSD, which is consistent with its non-hallucinogenic profile.[\[1\]](#) It also shows weak recruitment of β -arrestin 2, which may reduce the potential for receptor desensitization and tolerance.[\[5\]](#) Lisuride also shows very low efficacy at the Gq pathway and acts as a partial agonist for β -arrestin 2 recruitment.[\[1\]](#)

Experimental Protocols

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (K_i) of a test compound for a specific receptor.

Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Materials:

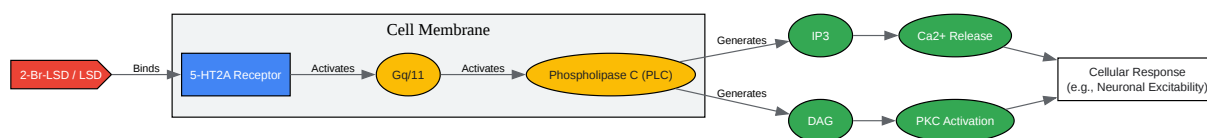
- Cell membranes or tissue homogenates expressing the receptor of interest.
- Radiolabeled ligand (e.g., [3 H]ketanserin for 5-HT2A receptors).

- Unlabeled test compounds (2-Br-LSD, LSD, Lisuride).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

Procedure:

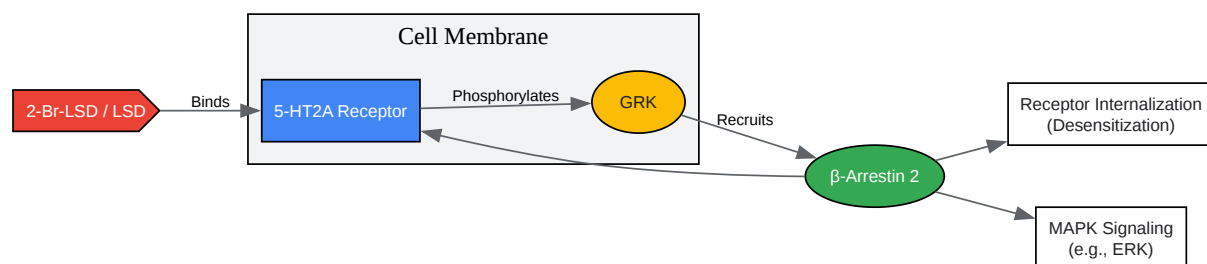
- A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are added to the wells of a microplate.
- The reaction is initiated by the addition of the membrane or tissue homogenate preparation.
- The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.
- The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
- The filters are washed with ice-cold assay buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
- The binding affinity (K_i) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow



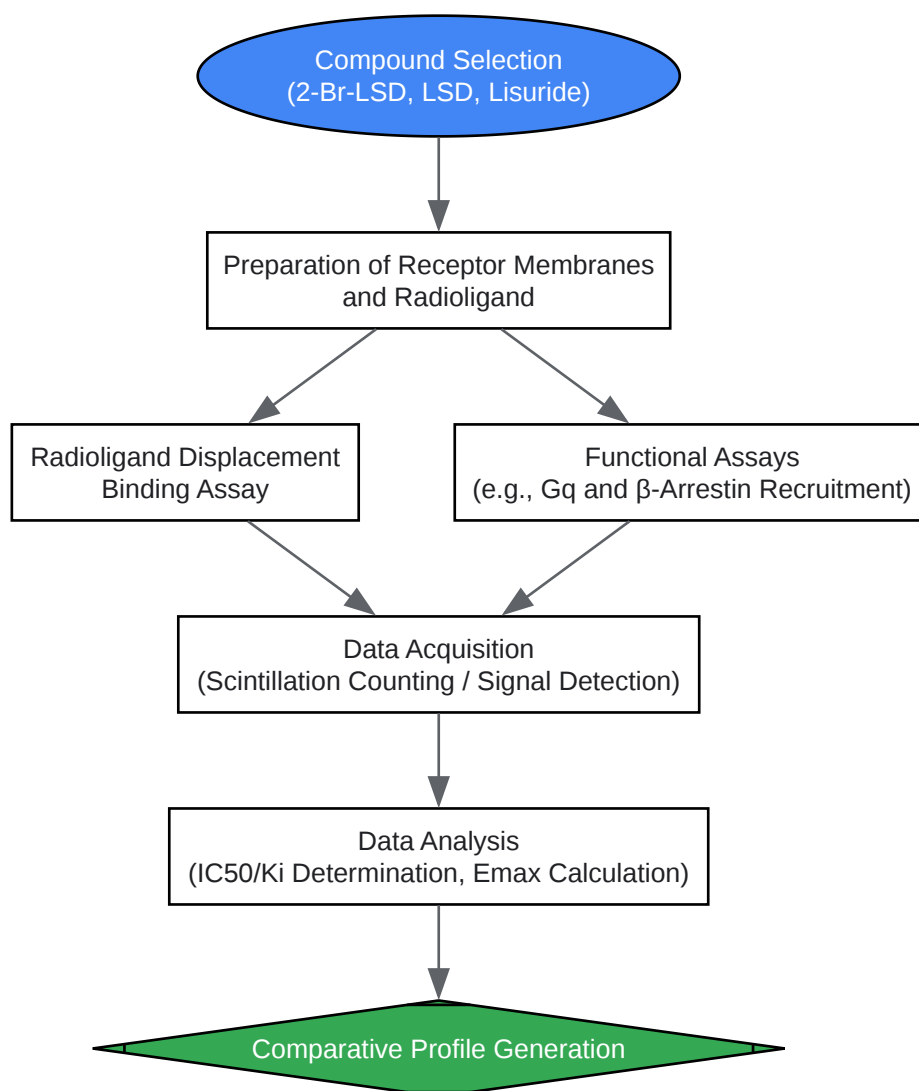
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Caption: 5-HT2A Receptor Gq Signaling Pathway.



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Caption: 5-HT2A Receptor β -Arrestin 2 Pathway.



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Caption: Off-Target Binding Assessment Workflow.

Conclusion

The off-target binding profile of **2-Bromolysergic Acid** reveals a compound with greater selectivity compared to LSD and a distinct profile from Lisuride. Its lack of agonism at the 5-HT_{2B} receptor and its biased partial agonism at the 5-HT_{2A} receptor, favoring pathways other than the Gq-mediated signaling associated with hallucinogenic effects, underscore its potential as a safer therapeutic agent. This comparative guide provides a foundational understanding for researchers and drug developers exploring the therapeutic potential of non-hallucinogenic psychoplastogens. Further comprehensive screening of 2-Br-LSD against a wider panel of

receptors, ion channels, and enzymes will be crucial for a complete preclinical safety assessment.

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- To cite this document: BenchChem. [Unveiling the Selectivity of 2-Bromolysergic Acid: A Comparative Off-Target Binding Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15290456#assessing-the-off-target-binding-profile-of-2-bromolysergic-acid>]

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